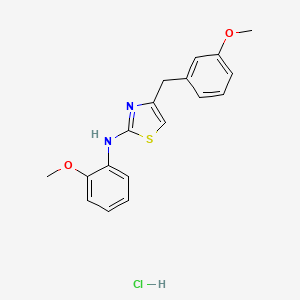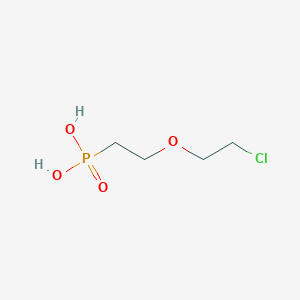![molecular formula C17H16BrNO3 B2960277 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate CAS No. 1794916-03-2](/img/structure/B2960277.png)
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate is a chemical compound that belongs to the class of carbamates. It has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. Moreover, it has been used as a starting material for the synthesis of other biologically active compounds.
Mechanism of Action
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromophenyl group could potentially participate in this reaction as an electrophilic organic group .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate” are currently unknown . These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Specific details about how environmental factors influence this compound are currently unavailable .
Advantages and Limitations for Lab Experiments
One advantage of using {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate in lab experiments is its potential to exhibit biological activity. Moreover, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may hinder its application in certain research areas.
Future Directions
There are several future directions for the research on {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and viral infections. Another direction is to explore its structure-activity relationship to develop more potent and selective analogs. Additionally, the compound can be used as a starting material for the synthesis of other biologically active compounds.
Synthesis Methods
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate can be achieved through a multistep process involving the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with {[(4-Bromophenyl)methyl]carbamoyl}methyl chloride in the presence of a base to obtain this compound.
properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-12-3-2-4-14(9-12)17(21)22-11-16(20)19-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYUMSYNBLSCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2960196.png)

![(E)-3-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2960200.png)
![1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2960202.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)
![1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2960206.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide](/img/structure/B2960209.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)
![(E)-3-benzylidene-N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-2-morpholinocyclopent-1-enecarboxamide](/img/structure/B2960211.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2960212.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2960216.png)